Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the A2B adenosine receptor . The A2B receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), each having its unique pharmacological profile . The A2B subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound interacts with the A2B receptor, potentially antagonizing its function . This interaction could lead to a decrease in the activation of the receptor, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the compound’s interaction with the A2B receptor could potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action on the A2B receptor could lead to a reduction in angiogenesis, thereby potentially inhibiting tumor growth . Additionally, the blockade of human adenosine A2B receptors has been reported to play a significant role in the reduction of metastasis and regulation of oral squamous cell carcinoma .
Biological Activity
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that integrates various heterocyclic moieties known for their diverse biological activities. This article explores its potential biological activity based on structural characteristics and relevant research findings.
Structural Overview
The compound features several key structural components:
- Triazoloquinoline Moiety : This component is known for its interaction with various biological targets and may exhibit pharmacological properties similar to other triazole-containing compounds.
- Thiophene and Benzo[b]thiophene Rings : These aromatic systems contribute to the compound's ability to engage in π-π interactions with biological receptors.
- Ethyl Ester Group : This functional group may serve as a prodrug, potentially enhancing bioavailability and therapeutic efficacy upon metabolic conversion.
Antimicrobial Activity
Research indicates that compounds containing the [1,2,4]triazole ring often exhibit significant antimicrobial properties. The incorporation of the quinoline structure may enhance this activity. For instance, studies have shown that quinoline derivatives possess notable antibacterial properties against pathogens such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
Antitubercular Activity
A series of quinoline derivatives have been synthesized and evaluated for their antitubercular activity. For example, modifications to the alkyl chain length in quinoline derivatives have been linked to increased anti-TB activity. The presence of specific substituents on the quinoline ring can significantly influence the Minimum Inhibitory Concentration (MIC) against M. tuberculosis .
Compound | Structure Features | MIC (µg/mL) |
---|---|---|
Ethyl 2-(3-(triazolo[4,3-a]quinolin-1-ylthio)propanamido) | Triazole and quinoline rings | TBD |
Quinoline Derivative A | Alkyl chain modification | 12.5 |
Quinoline Derivative B | Hydroxyl substituent | >100 |
Anticancer Potential
Triazole derivatives have been documented for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structural features of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido) may offer a novel scaffold for developing anticancer agents targeting multiple pathways .
While specific mechanisms for this compound remain under investigation, it is hypothesized that the triazoloquinoline moiety could interact with biological targets similarly to other known drugs in this class. These interactions might include:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : The ability of triazoles to bind to receptors could lead to agonistic or antagonistic effects depending on the context.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of triazole-containing compounds. For instance:
Properties
IUPAC Name |
ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLSPHGZUEWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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